molecular formula C23H15BrN2O3S B3837987 (2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile

(2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile

Cat. No.: B3837987
M. Wt: 479.3 g/mol
InChI Key: JLNLVRQDFUBYAC-CXUHLZMHSA-N
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Description

(2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile is a complex organic compound that features a unique combination of chromen, thiazol, and ethoxyphenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For example, the use of packed-bed reactors and response surface methodology can help in identifying optimal reaction parameters such as temperature, catalyst loading, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades that lead to cellular responses such as apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for both research and industrial applications.

Properties

IUPAC Name

(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN2O3S/c1-2-28-20-6-4-3-5-14(20)9-16(12-25)22-26-19(13-30-22)18-11-15-10-17(24)7-8-21(15)29-23(18)27/h3-11,13H,2H2,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNLVRQDFUBYAC-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile
Reactant of Route 2
(2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile
Reactant of Route 3
(2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile
Reactant of Route 4
Reactant of Route 4
(2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile
Reactant of Route 5
(2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile
Reactant of Route 6
Reactant of Route 6
(2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile

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